Product packaging for 2-Methyl-N-(p-tolyl)aniline(Cat. No.:)

2-Methyl-N-(p-tolyl)aniline

Cat. No.: B12930347
M. Wt: 197.27 g/mol
InChI Key: CUOBXBGOURGGON-UHFFFAOYSA-N
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Description

2-Methyl-N-(p-tolyl)aniline is a diphenylamine derivative where one phenyl ring is substituted with a methyl group at the 2-position and the other is a p-tolyl group. This structure classifies it as a substituted aniline, a category of compounds with significant research value in various industrial and scientific fields . As a research compound, it serves as a versatile building block and intermediate in organic synthesis and materials science. In pharmaceutical research, substituted diphenylamines are key scaffolds in the development of active pharmaceutical ingredients. Similarly, in agrochemical research, such structures are explored for the synthesis of novel fungicides, insecticides, and herbicides . The compound is also valuable in materials science, where it can be utilized in the synthesis of polymers, dyes, and pigments, and in the production of specialty chemicals like synthetic rubber, paints, and adhesives . Researchers should handle this product with appropriate safety precautions. It is a light- and air-sensitive liquid that should be stored under inert gas in a cool, dark place . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N B12930347 2-Methyl-N-(p-tolyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3

InChI Key

CUOBXBGOURGGON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2C

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization Pathways for 2 Methyl N P Tolyl Aniline

Classical and Modern Synthetic Approaches to 2-Methyl-N-(p-tolyl)aniline

The formation of the aryl-nitrogen bond in this compound, which involves coupling p-toluidine (B81030) with a 2-methylphenyl electrophile (or vice-versa), can be achieved through several strategic pathways. The most prominent of these are transition metal-catalyzed cross-coupling reactions, which have become indispensable tools for this transformation.

Transition Metal-Catalyzed C–N Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.org This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org A successful synthesis of this compound using this method has been reported, achieving a 96% yield. acs.org

The choice of metal catalyst is critical for the success of C–N cross-coupling reactions. While palladium is the most extensively studied and widely used metal for this transformation, alternatives like copper and nickel offer potential advantages in terms of cost and reactivity. acsgcipr.orgchemistryviews.org

Palladium: Palladium-based catalysts are the gold standard for Buchwald-Hartwig amination. nih.gov Various palladium sources can be used, including Pd(II) salts like Pd(OAc)₂, which are reduced in situ to the active Pd(0) species, and pre-formed Pd(0) complexes like Pd₂(dba)₃. wuxiapptec.comnih.gov The development of palladacycle precatalysts has further improved efficiency by providing a rapid and reliable route to the active LPd(0) catalyst upon exposure to a base. wuxiapptec.com

Copper: Copper-catalyzed C–N coupling, historically known as the Ullmann condensation, has seen a resurgence as a more cost-effective alternative to palladium. nih.govacs.org Modern protocols often use soluble copper salts (e.g., CuI, Cu(OAc)₂) in combination with specific ligands to facilitate the reaction under milder conditions than the traditionally harsh Ullmann requirements. chemistryviews.orgwikipedia.org However, coupling sterically hindered partners remains a significant challenge for many copper-based systems. nih.govacs.org

Nickel: Nickel catalysts have also emerged as a viable option for N-arylation. rsc.org They can promote the coupling of amines with aryl electrophiles, including those derived from phenols, offering an alternative pathway for C–N bond formation. rsc.org

Metal CatalystCommon PrecursorsKey AdvantagesCommon Challenges
PalladiumPd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalystsHigh efficiency, broad substrate scope, well-understood mechanism. nih.govHigh cost, potential for product contamination. acsgcipr.org
CopperCuI, Cu(OAc)₂, Copper powderLow cost, earth-abundant. chemistryviews.orgOften requires higher temperatures, challenges with sterically hindered substrates. nih.govwikipedia.org
NickelNiCl₂(dppp), Ni(COD)₂Lower cost than palladium, unique reactivity. rsc.orgderpharmachemica.comCan be sensitive to air and moisture, mechanism less understood than palladium.

Ligands play a pivotal role in transition metal-catalyzed amination, directly influencing the catalyst's stability, activity, and selectivity. nih.gov The development of sophisticated ligands has been the primary driver behind the expansion of the Buchwald-Hartwig reaction's scope. nih.gov For the synthesis of this compound, where one of the aryl partners is ortho-substituted, steric hindrance is a key challenge that must be overcome. wuxiapptec.com

Bulky, electron-rich phosphine (B1218219) ligands, particularly biaryl phosphines (e.g., XPhos, DavePhos), are highly effective. nih.govwuxiapptec.com These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are crucial for efficient oxidative addition. nih.gov The steric bulk of the ligand also facilitates the final reductive elimination step, which is often the rate-limiting step, to release the sterically demanding diarylamine product. researchgate.net N-heterocyclic carbenes (NHCs) have also been developed as effective ligands for these transformations. nih.gov In copper-catalyzed systems, ligands such as diamines, amino acids, and phenanthrolines can accelerate the reaction, allowing for lower temperatures and catalyst loadings. nih.govwikipedia.org

The optimization of reaction conditions, including the choice of base and solvent, is essential for achieving high yields in C–N coupling reactions. wuxiapptec.com

Base: A base is required to deprotonate the amine, forming the active nucleophile. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used. wuxiapptec.com For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be employed. wuxiapptec.com

Solvent: The solvent choice impacts the solubility of the reactants and the stability of the catalytic species. Aprotic solvents are generally preferred. Toluene (B28343) is a common and effective solvent for many Buchwald-Hartwig reactions. acs.orgresearchgate.net Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are also widely used. wuxiapptec.comacs.org Recent studies have focused on identifying greener, more sustainable solvent alternatives, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) showing promise as effective replacements for more hazardous options like dioxane. nsf.govacs.org

SolventTypical ApplicationNotes
TolueneGeneral purpose for Buchwald-Hartwig amination. acs.orgEffective for a wide range of substrates.
1,4-DioxaneCommonly used, can be effective for challenging couplings. acs.orgConsidered a high-impact, less desirable solvent from a green chemistry perspective. acsgcipr.org
Tetrahydrofuran (THF)Used for reactions at lower to moderate temperatures. wuxiapptec.comLower boiling point than toluene or dioxane.
2-MeTHF"Green" alternative to THF and dioxane. nsf.govacs.orgDerived from renewable resources, demonstrates superior performance in some cases. nsf.gov

Ullmann Condensation and Modified Protocols

The Ullmann condensation is the classic copper-catalyzed method for forming C–N bonds, predating the palladium-catalyzed systems. wikipedia.org Traditionally, the reaction requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of activated copper powder in a high-boiling polar solvent. wikipedia.org The reaction is generally limited to aryl halides activated by electron-withdrawing groups. wikipedia.org

Modern modifications have significantly improved the utility of the Ullmann reaction. These modified protocols often employ soluble copper(I) salts, such as CuI, in combination with ligands like diamines or phenanthrolines. wikipedia.org The addition of ligands accelerates the reaction, allowing for significantly lower temperatures and catalyst loadings, thereby broadening the substrate scope. nih.gov Despite these improvements, the Ullmann condensation can still be less tolerant of sterically hindered substrates compared to the more versatile Buchwald-Hartwig amination. nih.gov

Alternative Amination Strategies (e.g., Smiles Rearrangement)

Beyond metal-catalyzed cross-coupling, other strategies can be employed for the synthesis of diarylamines. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be used to form C–N bonds from C–O bonds. derpharmachemica.comderpharmachemica.com In a typical application for diarylamine synthesis, a phenol (B47542) is first converted to an ether linked to an activated aromatic system. scispace.com Upon treatment with a strong base, the amine nucleophile attacks the activated ring, leading to a spirocyclic intermediate, followed by cleavage of the C–O bond to yield the N-substituted aniline (B41778) product. researchgate.net This metal-free approach offers a distinct synthetic pathway, avoiding the cost and potential toxicity associated with transition metal catalysts. nih.gov

Hydroamination Reactions for Anilines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for synthesizing amines. wikipedia.orgresearchgate.net While traditionally challenging, catalytic hydroamination has emerged as a powerful tool for C-N bond formation. wikipedia.org For the synthesis of anilines and their derivatives, late transition metals are often employed. nih.gov

The mechanism for these reactions can vary depending on the catalyst system. One common pathway involves the activation of an alkene or alkyne through coordination to the metal center, followed by a nucleophilic attack by the aniline. nih.govacs.org Another proposed mechanism involves the initial activation of the aniline through oxidative addition to the metal, followed by the insertion of the unsaturated C-C bond into the newly formed metal-nitrogen bond. nih.govacs.org

Iridium-catalyzed hydroamination has shown promise for reactions involving aniline derivatives. nih.gov These reactions can proceed through an outer-sphere aminometalation onto a coordinated olefin or via an oxidative addition/migratory insertion mechanism. nih.gov For instance, iridium catalysts have been effective in the hydroamination of allyl amines with aryl amines, affording a variety of diamines in good yields. nih.gov

Palladium catalysts are also widely used for C-N bond formation, particularly in Buchwald-Hartwig amination reactions, which couple amines with aryl halides. wikipedia.org While not a direct hydroamination of an unsaturated C-C bond, this reaction is a cornerstone for diarylamine synthesis and shares mechanistic features with some hydroamination pathways, such as oxidative addition and reductive elimination. wikipedia.orgnih.gov

Table 1: Comparison of Catalytic Systems for Aniline Synthesis

Catalyst System Reaction Type Mechanistic Feature Substrates Ref.
Iridium Complexes Hydroamination Oxidative addition of N-H bond Allyl amines, Aryl amines nih.gov
Palladium Complexes Buchwald-Hartwig Amination Oxidative addition/Reductive elimination Aryl halides, Amines wikipedia.orgnih.gov
Platinum Complexes Hydroamination Nucleophilic addition to coordinated olefin Ethylene (B1197577), Aniline researchgate.net
Gold/Palladium Nanoparticles Dehydrogenative Aromatization Condensation/Dehydrogenation Anilines, Cyclohexanones nih.govsemanticscholar.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in synthetic chemistry. sphinxsai.com Key considerations include the use of sustainable solvents, maximizing atom economy, and minimizing waste. rsc.orgsphinxsai.com

Efforts to develop more environmentally benign synthetic routes have led to explorations of solvent-free conditions and the use of water as a reaction medium. Water is an attractive solvent due to its non-toxic nature and low cost. rsc.org Platinum-catalyzed hydroamination of ethylene with aniline has been successfully demonstrated in water, showcasing the potential for aqueous-phase synthesis of N-alkylated anilines. researchgate.netrsc.org

Another sustainable approach involves using a biphasic system with a recyclable, bio-derived solvent. For example, a waste-minimized strategy for synthesizing diarylamines via Buchwald-Hartwig coupling has been developed using an azeotropic mixture of cyclopentyl methyl ether (CPME) and water. rsc.orgresearchgate.net This system allows for the solubilization of all reaction components and facilitates catalyst and solvent recycling, significantly reducing waste. rsc.org

Solvent-free synthesis is another key area of green chemistry. Metal-free, one-pot syntheses of diarylamines have been developed from aromatic aldehydes and anilines, proceeding through imine formation, oxidative rearrangement, and a final light-induced deformylation step. acs.org This method offers high atom economy and avoids the use of transition metals, which can have toxicity concerns. acs.org

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they generate less waste. rsc.org

Traditional methods for diarylamine synthesis often rely on cross-coupling reactions that require pre-functionalized substrates like aryl halides, leading to the formation of stoichiometric amounts of waste. nih.govsemanticscholar.org In contrast, newer methods like acceptorless dehydrogenative aromatization offer a more atom-economical route. nih.gov This approach can synthesize diarylamines from anilines and cyclohexanones, or even nitrobenzenes and cyclohexanols, with molecular hydrogen and ammonia (B1221849) or water as the only byproducts. nih.govsemanticscholar.org

The Buchwald-Hartwig coupling, while highly effective, can generate waste from the stoichiometric base and byproducts. However, strategies to minimize this waste have been developed. By employing a heterogeneous Pd/C catalyst and a recyclable solvent system, the environmental impact can be significantly reduced. rsc.orgresearchgate.net Green metrics such as E-factors and process mass intensity highlight the improvements of these sustainable methods. researchgate.net

Table 2: Atom Economy of Different Diarylamine Synthetic Routes

Synthetic Route Reactants Byproducts Atom Economy Ref.
Acceptorless Dehydrogenative Aromatization Cyclohexylamine H₂, NH₃ High nih.govsemanticscholar.org
Buchwald-Hartwig Amination Aryl Halide, Amine, Base Salt, Water Moderate rsc.orgresearchgate.net
Classical Nitration/Reduction Arene, HNO₃, H₂SO₄, Reducing Agent H₂O, Spent Acid, Oxide Sludge Low rsc.org
One-Pot from Aldehyde/Aniline Aldehyde, Aniline, Oxidant Water, Urea High acs.org

Mechanistic Insights into this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and designing more efficient catalysts. The formation of diarylamines like this compound, typically via palladium-catalyzed amination, has been the subject of extensive mechanistic studies.

The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to involve several key steps. nih.gov It begins with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orgnih.gov This is followed by the coordination of the amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst. nih.gov

Alternative pathways have also been proposed. For instance, a Smiles rearrangement offers a transition-metal-free route to diarylamines. acs.orgnih.gov This intramolecular nucleophilic aromatic substitution can proceed through a desulfinylative 3-exo-trig Smiles rearrangement from sulfinamides under mild conditions. acs.orgnih.gov Computational studies have helped to verify the viability of this pathway. researchgate.net

Another novel, metal-free approach involves a nitrosonium (NO+) ion-initiated C-H activation and C-N bond formation, where a nitrosoarene acts as a key intermediate. nih.govacs.org

Kinetic studies provide valuable information about the rate-determining step and the influence of various reaction parameters. For the Buchwald-Hartwig amination, kinetic investigations have revealed that the mechanism can be complex and dependent on the specific reaction conditions, including the choice of base, ligands, and substrates. nih.govnih.gov

In some systems, the reaction exhibits a positive order dependence on the aryl halide and amine, and a zero-order dependence on the base. nih.gov An induction period is often observed, which can be attributed to the slow activation of the palladium precursor to form the active catalytic species. nih.gov

For iridium-catalyzed hydroamination, kinetic isotope effect studies have suggested that the rate-determining step can be the oxidative addition of the N-H bond of the aniline to the iridium center. nih.gov The reaction rate can also be influenced by the electronic properties of the aniline, with electron-poor anilines sometimes reacting faster than electron-rich ones. nih.gov These kinetic insights are crucial for the rational design of more efficient catalysts for the synthesis of this compound and related compounds.

Derivatization Strategies for Functionalized this compound Analogues

Introduction of Substituents at Aromatic Rings

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the existing methyl and amino groups play a crucial role in determining the regioselectivity of these reactions. The amino group is a potent activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director.

Common electrophilic substitution reactions applicable to diarylamines include halogenation, nitration, and sulfonation. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively, onto the aromatic rings. The positions of substitution will be influenced by the combined directing effects of the amino and methyl groups, as well as steric hindrance.

Nitration of diarylamines can be accomplished using a mixture of nitric acid and sulfuric acid. However, the strong oxidizing conditions can lead to side reactions and the formation of complex product mixtures. A milder approach involves the use of protecting groups for the amine functionality to control the reaction's regioselectivity and prevent oxidation. For example, the amino group can be acetylated prior to nitration, and the acetyl group can be subsequently removed by hydrolysis. One patented method for the preparation of 2-methyl-4-nitroaniline (B30703) involves the acetylation of o-toluidine, followed by nitration. uc.pt This strategy could be adapted for this compound to achieve regioselective nitration.

The table below summarizes potential electrophilic substitution reactions on the aromatic rings of this compound, based on general knowledge of aniline chemistry.

ReactionReagentPotential Product(s)
BrominationN-Bromosuccinimide (NBS)Bromo-2-methyl-N-(p-tolyl)aniline isomers
ChlorinationN-Chlorosuccinimide (NCS)Chloro-2-methyl-N-(p-tolyl)aniline isomers
NitrationHNO₃ / H₂SO₄Nitro-2-methyl-N-(p-tolyl)aniline isomers
SulfonationFuming H₂SO₄This compound sulfonic acid isomers

Modifications at the Nitrogen Center

The nitrogen atom of the secondary amine in this compound is a key site for modifications such as N-alkylation and N-arylation. These reactions expand the structural diversity of the parent compound and can significantly alter its electronic and steric properties.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reaction with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. Alternatively, reductive amination with aldehydes or ketones provides a facile route to N-alkylated derivatives.

N-Arylation reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the synthesis of triarylamines from diarylamine precursors like this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of the diarylamine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. This methodology allows for the introduction of a wide range of substituted aryl groups, leading to a diverse library of triarylamine derivatives with tailored electronic and photophysical properties.

The following table outlines common methods for modifying the nitrogen center of this compound.

ModificationReagent(s)Product Type
N-AlkylationAlkyl halide, BaseN-Alkyl-2-methyl-N-(p-tolyl)aniline
N-ArylationAryl halide, Pd catalyst, Ligand, BaseN-Aryl-2-methyl-N-(p-tolyl)aniline
N-AcylationAcyl chloride or AnhydrideN-Acyl-2-methyl-N-(p-tolyl)aniline

Synthesis of Related N-Substituted Anilines for Comparative Studies

For instance, a comparative study might involve the synthesis of isomers of this compound, such as 3-Methyl-N-(p-tolyl)aniline or 4-Methyl-N-(p-tolyl)aniline, to investigate the influence of the methyl group's position on the aniline ring. Furthermore, the synthesis of analogues with different alkyl or aryl substituents on the nitrogen atom allows for a systematic evaluation of how these groups impact the compound's properties.

The synthesis of these related anilines can often be achieved using similar synthetic methodologies as those employed for this compound, such as the Buchwald-Hartwig amination or other C-N cross-coupling reactions. For example, the reaction of various substituted anilines with p-bromotoluene under palladium catalysis would yield a series of N-(p-tolyl)aniline derivatives.

A study on the synthesis of 2-benzyl N-substituted anilines highlights a catalyst- and additive-free method that could be adapted for generating a variety of aniline derivatives for comparative analysis. beilstein-journals.org

The table below provides examples of related N-substituted anilines that could be synthesized for comparative studies.

Compound NameStructurePurpose of Comparison
3-Methyl-N-(p-tolyl)anilineCH₃C₆H₄NHC₆H₄CH₃Isomeric comparison (methyl on aniline ring)
4-Methyl-N-(p-tolyl)anilineCH₃C₆H₄NHC₆H₄CH₃Isomeric comparison (methyl on aniline ring)
N-Phenyl-2-methylanilineC₆H₅NHC₆H₄CH₃Effect of removing the p-tolyl methyl group
N-Ethyl-2-methyl-N-(p-tolyl)amineCH₃C₆H₄N(C₂H₅)C₆H₄CH₃Effect of N-alkylation

By systematically applying these derivatization strategies and conducting comparative studies with related analogues, a comprehensive understanding of the structure-property relationships within this class of diarylamines can be achieved, paving the way for the rational design of new materials and molecules with desired functionalities.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl N P Tolyl Aniline

Reactions at the Secondary Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen makes it a primary site for nucleophilic and basic reactions.

Electrophilic Reactions: Alkylation, Acylation, and Sulfonylation

The nitrogen atom of 2-Methyl-N-(p-tolyl)aniline readily reacts with electrophiles.

Alkylation : N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often under catalytic conditions. For instance, the alkylation of substituted anilines with alcohols can be performed using heterogeneous catalysts. researchgate.net The reaction of aniline (B41778) with methanol (B129727) over specific zeolite catalysts has been studied to produce N-methylaniline selectively. google.com These processes, known as "hydrogen borrowing" methodologies when using alcohols, are efficient for synthesizing a range of secondary and tertiary amines. researchgate.net

Acylation : Acylation of the secondary amine occurs with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. For example, the related compound 2-Methyl-N-p-tolylbenzamide is formed through the acylation of p-toluidine (B81030) with 2-methylbenzoyl chloride. nih.gov This reaction effectively converts the basic amine into a neutral amide, a common strategy for protecting the amino group in multi-step syntheses.

Sulfonylation : Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields a sulfonamide. This reaction is analogous to acylation and is also used for the protection or derivatization of amines.

Protonation Equilibria and Basicity Characterization

Like other aromatic amines, this compound is a weak base. pharmaguideline.com The basicity is significantly influenced by the delocalization of the nitrogen's lone pair of electrons into the aromatic rings. qorganica.com

Compound pKa of Conjugate Acid Effect of Substituent
Aniline4.62Reference
p-Toluidine (4-methylaniline)5.10Electron-donating (+I, +H) methyl group increases basicity.
o-Toluidine (2-methylaniline)4.38Ortho-methyl group slightly decreases basicity, possibly due to steric effects. chemistrysteps.comaskiitians.com
Diphenylamine (B1679370)0.8Second phenyl group further delocalizes the lone pair, significantly decreasing basicity. askiitians.com

Formation of Amine Oxides and N-Nitrosamines

Amine Oxides : Oxidation of the nitrogen atom in secondary amines can lead to the formation of hydroxylamines or nitroxide radicals under specific conditions. However, the formation of stable amine oxides is more characteristic of tertiary amines.

N-Nitrosamines : Secondary amines, including aromatic ones, react with nitrosating agents to form N-nitrosamines. wikipedia.org This reaction typically occurs in the presence of nitrous acid (HONO), which is formed from a nitrite (B80452) source (like sodium nitrite) and a strong acid. wikipedia.org The electrophile in this reaction is the nitrosonium ion (NO⁺). wikipedia.orgnih.gov Alternative methods, such as electrochemical N-nitrosation or the use of reagents like tert-butyl nitrite, can also be employed. nih.govresearchgate.net The formation of N-nitrosamines is a significant transformation as these compounds are often potent carcinogens. wikipedia.org Theoretical studies suggest that gas-phase nitrosation can also occur via a free radical mechanism involving nitrogen oxides like NO₂ and NO. nih.govnist.gov

Electrophilic Aromatic Substitution on the Anilino and Tolyl Rings

The two aromatic rings in this compound are activated towards electrophilic aromatic substitution (EAS). The secondary amine group (-NH-Ar) is a powerful ortho-, para-directing and activating group due to the resonance donation of the nitrogen lone pair. byjus.com The methyl groups are also activating and ortho-, para-directing. libretexts.org The regiochemical outcome of EAS reactions is determined by the combined directing effects of these substituents.

The anilino ring (the 2-methylphenyl group attached to nitrogen) is expected to be more activated than the tolyl ring due to the direct attachment of the strongly activating nitrogen atom. Therefore, substitution is likely to occur preferentially on this ring. The primary positions for attack are ortho and para to the large amino group. However, the existing methyl group at the ortho position and potential steric hindrance from the bulky tolyl group will influence the final product distribution.

Halogenation, Nitration, and Sulfonation

Halogenation : Aromatic amines undergo rapid halogenation, often without a catalyst. byjus.com The reaction of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) would be expected to yield poly-halogenated products at the activated ortho and para positions on the anilino ring. wikipedia.org To achieve mono-substitution, milder conditions or protection of the amine group (e.g., by acylation) is typically required. chemistrysteps.com

Nitration : Direct nitration of aromatic amines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product. chemistrysteps.comyoutube.com This is because, under the strong acidic conditions, the amine nitrogen is protonated to form an anilinium ion (-NH₂⁺R), which is a strongly deactivating and meta-directing group. For N-alkyl anilines, direct nitration can yield inconsistent results and tarry by-products. researchgate.net A common strategy to control the reaction is to first protect the amine via acylation. The resulting amide is still an ortho-, para-director but is less activating, preventing oxidation and polysubstitution. Subsequent hydrolysis removes the protecting group to yield the desired nitro-substituted amine. youtube.com For a related compound, o-toluidine, direct nitration in concentrated sulfuric acid yields 2-methyl-5-nitroaniline (B49896) as a major product. chemicalbook.com

Sulfonation : Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com A similar reaction would be expected for this compound, with sulfonation occurring primarily at the para position of the anilino ring, if available and not sterically hindered.

Friedel-Crafts Reactions and Alkylation/Acylation of Aromatic Rings

Friedel-Crafts reactions are generally not successful with anilines or N-substituted anilines. wikipedia.org The basic nitrogen atom of the amine coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. nih.govquora.com This coordination forms a complex that deactivates the aromatic ring towards electrophilic attack, effectively inhibiting the reaction. quora.com

Reaction Type Reagents Expected Major Product(s) / Outcome Controlling Factors
Halogenation (e.g., Bromination)Br₂ in a non-polar solventPolybromination at ortho/para positions of the anilino ring.High activation by the -NHR group. Steric hindrance may influence isomer distribution.
NitrationHNO₃ / H₂SO₄Complex mixture, potential for oxidation and meta-substitution due to protonation of the amine.Amine protonation under acidic conditions forms a deactivating -NH₂⁺R group.
Controlled Nitration1. Acetic Anhydride 2. HNO₃ / H₂SO₄ 3. H₃O⁺Nitration at the para-position of the anilino ring (relative to the amide).Protection of the amine as an amide reduces activation and prevents protonation.
Friedel-Crafts Alkylation/AcylationR-Cl / AlCl₃ or RCOCl / AlCl₃No reaction or complex formation.The basic nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring. quora.com

Oxidation and Reduction Pathways of the Anilino Moiety

The chemical behavior of this compound is significantly influenced by the anilino moiety, which can undergo a variety of oxidation and reduction reactions. These transformations are central to its synthetic applications and degradation pathways.

Oxidation Pathways:

The oxidation of diarylamines, such as this compound, can proceed through several mechanisms, often involving the formation of radical cations as key intermediates. The electrochemical oxidation of aromatic amines has been a subject of detailed study. For instance, the anodic oxidation of diarylamines like di-4-tolylamine in non-aqueous solvents such as acetonitrile (B52724) has been shown to proceed via a one-electron transfer to form a stable radical cation mdpi.com.

The general mechanism for the electrochemical oxidation of a secondary aromatic amine can be depicted as follows:

Initial Electron Transfer: The nitrogen atom of the anilino group loses a single electron at the anode to form a radical cation.

Coupling Reactions: These highly reactive radical cations can then undergo various coupling reactions. A common pathway is the head-to-tail coupling of two radical cations, often leading to the formation of dimeric products like N,N'-dialkyl-N,N'-diarylbenzidines.

Further Oxidation: The dimeric products can often be further oxidized at the electrode surface.

In the case of this compound, the presence of methyl groups on both aromatic rings will influence the stability of the radical cation intermediate and the regioselectivity of the coupling reactions. The electron-donating nature of the methyl groups can facilitate the initial oxidation step.

A general representation of the initial oxidation and a possible subsequent coupling reaction for this compound is shown below:

Oxidation Reaction of this compound

A simplified schematic of the one-electron oxidation of this compound to form a radical cation, which can then undergo dimerization.

Reduction Pathways:

While the anilino moiety in this compound is already in a reduced state, the aromatic rings can be susceptible to reduction under certain conditions. However, the reduction of the diarylamine itself is less common than the reduction of functional groups that might be attached to the aromatic rings.

More relevant to the broader class of anilines is the reduction of nitroarenes to form the corresponding anilines. This is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method for this purpose, utilizing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Other reducing agents like tin (Sn) or iron (Fe) in acidic media are also effective.

Should a nitro group be present on the aromatic rings of a precursor to this compound, these methods would be applicable for its reduction to the corresponding amino group. The general sequence for the reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates.

Reaction Type Reagents and Conditions Key Intermediates/Products
Electrochemical OxidationAnodic potential, non-aqueous solvent (e.g., acetonitrile)Radical cation, Dimeric products
Catalytic Hydrogenation (of a nitro precursor)H₂, Pd/CNitrosoarene, Arylhydroxylamine, Amine
Metal/Acid Reduction (of a nitro precursor)Fe/HCl or Sn/HClAmine

Cyclization and Rearrangement Reactions Involving this compound (e.g., Reactions with Phosphorus Oxychloride)

This compound can serve as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions. A notable example is the synthesis of acridine (B1665455) derivatives.

Bernthsen Acridine Synthesis:

The Bernthsen acridine synthesis is a classic method for preparing 9-substituted acridines by heating a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂) pharmaguideline.comwikipedia.orgcambridge.org. This reaction proceeds at high temperatures, often between 200-270 °C wikipedia.org.

When this compound is reacted with a carboxylic acid, such as benzoic acid, under these conditions, it is expected to yield a substituted acridine. The mechanism involves the initial N-acylation of the diarylamine, followed by an intramolecular electrophilic aromatic substitution to close the ring, and subsequent dehydration and aromatization.

The substitution pattern of the resulting acridine will be determined by the positions of the methyl groups on the starting diarylamine. The cyclization will occur at the ortho position of one of the aromatic rings relative to the amino group.

Bernthsen Acridine Synthesis

A general scheme for the Bernthsen acridine synthesis applied to this compound.

Reactions with Phosphorus Oxychloride:

Phosphorus oxychloride (POCl₃) is a versatile reagent used in various cyclization reactions, particularly for the synthesis of heterocycles containing nitrogen and phosphorus. While specific studies on the reaction of this compound with POCl₃ were not prominently found, reactions of analogous diphenylamine derivatives can provide insight. For instance, diphenylamine-2-carboxylic acids can be cyclized using POCl₃ to form 9-chloroacridines pharmaguideline.com. This suggests that if this compound were appropriately functionalized with a carboxylic acid group in an ortho position, a similar cyclization could be achieved.

Reaction Name Reagents Product Type Typical Conditions
Bernthsen Acridine SynthesisCarboxylic acid, ZnCl₂9-Substituted Acridine200-270 °C
Vilsmeier-Haack Reaction (Hypothetical)POCl₃, DMFFormylated diarylamine-
Bischler-Napieralski type (with ortho-acyl group)POCl₃Dihydroacridine derivative-

Exploration of Novel Reaction Pathways and Catalytic Transformations

The development of new catalytic methods for the functionalization of amines is an active area of research. For a molecule like this compound, these transformations could involve C-H activation, cross-coupling reactions, or novel catalytic cycles to introduce new functional groups.

Palladium-Catalyzed Amination:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. While this compound is a product of such reactions, it can also serve as a substrate in further transformations. For instance, if one of the aromatic rings were functionalized with a halide (e.g., bromine), it could undergo another palladium-catalyzed amination with a different amine to form a more complex triarylamine. The use of specific phosphine (B1218219) ligands is crucial for the efficiency of these reactions acs.orgnih.gov.

Catalytic Reduction of Related Functionalities:

Modern catalytic systems offer chemoselective methods for the reduction of various functional groups. For example, if a nitro group were present on the aromatic scaffold of this compound, it could be selectively reduced to an amine using a variety of catalysts, including those based on silver, copper, or iron nanoparticles nih.govnih.gov. These methods often exhibit high yields and can be performed under mild conditions.

Emerging Catalytic Systems:

Research into novel catalytic transformations is ongoing. This includes the development of catalysts for direct C-H functionalization, which would allow for the modification of the aromatic rings of this compound without the need for pre-functionalization with a leaving group. Such reactions could lead to the introduction of alkyl, aryl, or other functional groups in a highly efficient manner.

Catalytic Transformation Catalyst System (Example) Potential Application to this compound
Buchwald-Hartwig AminationPalladium/Phosphine LigandSynthesis of triarylamines from a halogenated derivative
Catalytic Nitro Group ReductionAg/TiO₂ with NaBH₄Reduction of a nitro-functionalized analog to an amino group
C-H FunctionalizationRhodium or Iridium complexesDirect introduction of functional groups onto the aromatic rings

Advanced Spectroscopic and Structural Elucidation of 2 Methyl N P Tolyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 2-Methyl-N-(p-tolyl)aniline, offering insights into the chemical environment of individual atoms.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Assignment

One-dimensional NMR techniques are fundamental for the initial assignment of proton, carbon, and nitrogen signals in the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For diarylamine derivatives, the aromatic protons typically appear as multiplets in the downfield region, while the methyl protons resonate as singlets in the upfield region. In a related compound, N-benzyl-4-methyl-aniline, the methyl protons appear as a singlet at 2.30 ppm, and the aromatic protons are observed in the range of 6.69-7.44 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For N-benzyl-4-methyl-aniline, the methyl carbon resonates at 20.4 ppm, while the aromatic carbons appear in the range of 113.2-145.8 ppm. rsc.org The chemical shifts of the unprotonated carbons are typically found further downfield compared to the protonated carbons.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in the amine bridge. The chemical shift of the nitrogen atom is sensitive to substituent effects on the aromatic rings. nih.gov Studies on substituted anilines have shown that ¹⁵N chemical shifts can be correlated with the electronic properties of the substituents. researchgate.net For primary aliphatic amines, the ¹⁵N chemical shift range is typically 0 to 60 ppm, while for anilinium ions, it is 40 to 60 ppm. science-and-fun.de

A comprehensive assignment of the ¹H and ¹³C NMR spectra for a derivative of this compound is presented in the interactive data table below.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.44-7.32 (m, 5H)129.8, 128.6, 127.6, 127.2, 113.2 (CH)
Aromatic CH7.05 (d, J = 8.3 Hz, 2H)
Aromatic CH6.69 (d, J = 8.3 Hz, 2H)
Aromatic C145.8, 139.6, 126.9 (C)
CH₂4.36 (s, 2H)48.8 (CH₂)
NH4.04 (s_br, 1H)
CH₃2.30 (s, 3H)20.4 (CH₃)

Data for N-benzyl-4-methyl-aniline, a related compound. rsc.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Proximity

Two-dimensional NMR techniques are indispensable for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of protons within the aromatic rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu This allows for the direct assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu This is crucial for connecting different fragments of the molecule, such as linking the methyl groups to their respective aromatic rings and establishing the connectivity across the nitrogen bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. slideshare.net This technique is particularly useful for determining the preferred conformation and the spatial relationship between the two aromatic rings.

Dynamic NMR Spectroscopy for Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics and exchange processes in molecules. In the case of diarylamines like this compound, DNMR can be used to investigate the rotation around the C-N bonds. At lower temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum. By analyzing the line shapes at different temperatures, it is possible to determine the energy barriers for these rotational processes.

Vibrational Spectroscopy (FT-IR, Raman)

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

The vibrational spectra of this compound exhibit characteristic bands corresponding to the various functional groups present in the molecule.

N-H Stretching: The N-H stretching vibration is a key indicator of the secondary amine group. In aniline (B41778), the symmetric and asymmetric NH₂ stretching vibrations are observed. For N-methylaniline, a single N-H stretching peak is expected. researchgate.net

C-H Stretching: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are observed below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibrations are important for characterizing the amine linkage. In aniline, the C-N stretching vibration has been assigned in the IR spectrum. materialsciencejournal.org

Aromatic C=C Stretching: The stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the rings.

A representative table of characteristic vibrational modes for related aniline and toluidine compounds is provided below.

Vibrational Mode Aniline (cm⁻¹) p-Toluidine (B81030) (cm⁻¹) *
N-H Stretching3433, 3356-
C-N Stretching1282-
Aromatic C-H Bending (out-of-plane)755, 501, 217-

Specific data for p-toluidine was not available in the search results. researchgate.netmaterialsciencejournal.org

Conformational Analysis through Vibrational Frequencies and Intensities

The vibrational frequencies and intensities can be sensitive to the conformation of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict the vibrational spectra for different possible conformers. By comparing the calculated spectra with the experimental FT-IR and Raman spectra, it is possible to gain insights into the most stable conformation of this compound in the solid state or in solution. The molecule has conformational flexibility primarily due to the rotation around the C(aryl)-N bonds. uc.pt

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of diarylamines such as this compound are governed by the electronic structure of the two aromatic rings and the bridging secondary amine group. These features give rise to characteristic spectroscopic signatures that are sensitive to the molecular environment.

The chromophoric system of this compound is composed of the o-tolyl and p-tolyl rings linked by a nitrogen atom. The ultraviolet-visible (UV-Vis) absorption spectrum of such aromatic amines is typically characterized by transitions involving the π-electron systems of the benzene (B151609) rings and the non-bonding (n) electrons of the nitrogen atom. libretexts.orglibretexts.org

The primary electronic transitions observed are:

π → π* Transitions : These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. libretexts.orguzh.ch For substituted anilines, these transitions are typically observed at wavelengths below 300 nm. researchgate.net The conjugation between the rings through the nitrogen atom can influence the energy of these transitions.

n → π* Transitions : These transitions involve the promotion of a non-bonding electron from the lone pair of the nitrogen atom to an antibonding π* orbital of one of the aromatic rings. uzh.chresearchgate.net These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions because the non-bonding orbitals are higher in energy than the bonding π orbitals. libretexts.org

The chromophoric behavior is significantly influenced by the substitution pattern on the aromatic rings and the torsional angle between them, which affects the extent of electronic conjugation.

Table 1: Typical Electronic Transitions for Diaryl-Amine Chromophores
Transition TypeOrbital OriginOrbital DestinationExpected Wavelength RegionRelative Intensity
π → πAromatic π BondingAromatic π AntibondingShort (e.g., < 300 nm)High
n → πNitrogen Lone Pair (n)Aromatic π AntibondingLonger (e.g., > 300 nm)Low

The photophysical properties of this compound, including its fluorescence behavior, are dictated by the efficiency with which the excited state, formed after photon absorption, returns to the ground state via radiative (fluorescence) or non-radiative pathways.

Key photophysical parameters include:

Fluorescence Quantum Yield (Φ_F) : This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. nist.govoclc.org Compounds with low quantum yields have dominant non-radiative decay pathways.

Fluorescence Lifetime (τ_F) : This is the average time the molecule spends in the excited state before returning to the ground state. oclc.orgresearchgate.net It is an intrinsic property of the fluorophore in a specific environment.

The fluorescence of diarylamines can be sensitive to various deactivating processes, a phenomenon known as fluorescence quenching . nih.gov This reduction in fluorescence intensity can occur through several mechanisms, including collisional quenching, energy transfer, or the formation of non-fluorescent complexes. nih.gov Studies on aniline and p-toluidine, the constituent moieties of the target compound, have shown that their fluorescence can be effectively quenched by electron acceptors like picric acid, indicating a charge-transfer mechanism is predominant in the quenching process. Aniline itself can also act as a quencher for other fluorophores. nih.gov The efficiency of quenching is often analyzed using the Stern-Volmer equation.

Table 2: Key Photophysical Parameters and Concepts
Parameter/ConceptDescriptionSignificance
Quantum Yield (Φ_F)Ratio of photons emitted to photons absorbed.Measures the efficiency of fluorescence.
Lifetime (τ_F)Average duration of the excited state.Characteristic of the molecule and its environment.
Fluorescence QuenchingProcess that decreases fluorescence intensity.Provides insight into molecular interactions and dynamics. nih.gov

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds like this compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound, the molecular formula is C₁₄H₁₅N. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass, thereby providing unambiguous confirmation of the elemental composition.

Table 3: Exact Mass Data for this compound
ParameterValue
Molecular FormulaC₁₄H₁₅N
Nominal Mass197 u
Monoisotopic Mass (Calculated)197.120449 u
Protonated Species [M+H]⁺ (Calculated)198.128224 u

Tandem mass spectrometry (MS/MS) is used to probe molecular structure by fragmenting a selected parent ion and analyzing the resulting daughter ions. nih.gov For the protonated molecule of this compound, [M+H]⁺, collision-induced dissociation (CID) would likely lead to the cleavage of the C-N bonds connecting the nitrogen to the aromatic rings.

Based on fragmentation studies of structurally similar compounds like methylenedianiline isomers, a plausible fragmentation pathway involves the cleavage of an N-C(aryl) bond. nih.gov This would result in the formation of characteristic fragment ions corresponding to the protonated forms of the constituent anilines. The stability of the resulting fragments, such as the potential for rearrangement to a tropylium-like ion, often drives the fragmentation process. nih.gov

Table 4: Plausible MS/MS Fragmentation of [this compound+H]⁺
Ionm/z (Calculated)Proposed Identity/Origin
[C₁₄H₁₅N+H]⁺198.13Parent Ion (Protonated Molecule)
[C₇H₉N+H]⁺108.08Fragment from cleavage, corresponding to protonated p-toluidine or o-toluidine.
[C₇H₇]⁺91.05Fragment from cleavage and rearrangement, corresponding to a tolyl or tropylium (B1234903) cation.

X-ray Crystallography and Solid-State Structure Analysis

While a crystal structure for this compound itself is not prominently reported, detailed structural analyses of closely related derivatives, such as nitrated N-picryl-toluidines, provide valuable insights into the expected solid-state conformation. uc.ptbohrium.com

X-ray diffraction studies on these analogous molecules reveal several key structural features that are likely to be present in this compound:

Non-Planar Conformation : The two aromatic rings are not coplanar. They are twisted relative to each other, with a significant dihedral angle between the planes of the rings. This twisted conformation is a result of steric hindrance between the ortho-substituent (the methyl group) and the other ring.

Bond Lengths : The C-N bond connecting the nitrogen to the picryl ring in 2,4,6-trinitro-N-(m-tolyl)aniline is considerably shorter (approx. 1.348 Å) than the other C-N bond (approx. 1.425 Å). uc.pt This difference is attributed to π-electron delocalization from the nitrogen to the electron-withdrawing nitro-substituted ring, giving the shorter bond substantial double-bond character. uc.pt A similar, though less pronounced, asymmetry might be expected in the unsubstituted title compound due to differing electronic environments.

Intermolecular Interactions : In the solid state, aniline derivatives often participate in hydrogen bonding. iucr.orgnih.gov For this compound, intermolecular N-H···π interactions or other weak hydrogen bonds could play a role in the crystal packing.

Table 5: Representative Structural Parameters from a Related Diarylamine Derivative (2,4,6-trinitro-N-(m-tolyl)aniline) uc.pt
Structural ParameterObserved Value/FeatureImplication for this compound
Dihedral Angle Between RingsSignificant twist (non-zero)A non-planar, twisted structure is expected.
C(aryl)-N Bond LengthsAsymmetric (e.g., ~1.35 Å and ~1.43 Å)Bond lengths may be slightly different depending on electronic effects.
Molecular PackingDriven by intermolecular forcesPotential for hydrogen bonding (N-H···π) influencing the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise geometry of a molecule, defined by its bond lengths, bond angles, and torsion (dihedral) angles, is fundamental to understanding its conformational possibilities and packing in the solid state. X-ray crystallography on derivatives of this compound reveals key structural parameters.

For the derivative 2-Methyl-N-p-tolylbenzamide , analysis of its two polymorphic forms (I and II) highlights significant conformational differences. The two aromatic rings exhibit a pronounced twist relative to each other, with the inclination between the benzoyl and aniline rings being 88.67(8)° for polymorph I and 81.44(5)° for polymorph II. The orientation of the central amide group relative to the benzoyl ring also differs, as shown by the dihedral angles of 55.99(7)° and 59.96(11)° for polymorphs I and II, respectively. In another related isomer, 2-Methyl-N-o-tolylbenzamide , the dihedral angles between the planar amide unit and the two tolyl rings are 44.71(5)° and 43.33(5)°. The two aromatic rings in this molecule are inclined at a much smaller angle of 4.94(7)°.

These variations in torsion and dihedral angles underscore the conformational flexibility inherent in these structures, which is a key factor in the emergence of polymorphism. Bond distances within these molecules are generally reported as normal and are comparable to those in similar benzamide (B126) derivatives.

Table 1: Selected Torsion and Dihedral Angles in Derivatives of this compound

CompoundParameterValue (°)Reference
2-Methyl-N-p-tolylbenzamide (Polymorph I)Inclination between Benzoyl and Aniline Rings88.67(8)
Amide-Benzoyl Dihedral Angle55.99(7)
2-Methyl-N-p-tolylbenzamide (Polymorph II)Inclination between Benzoyl and Aniline Rings81.44(5)
Amide-Benzoyl Dihedral Angle59.96(11)
2-Methyl-N-o-tolylbenzamideAmide-Tolyl Ring 1 Dihedral Angle44.71(5)
Amide-Tolyl Ring 2 Dihedral Angle43.33(5)
Inclination between Tolyl Rings4.94(7)

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In aniline derivatives, hydrogen bonding and π-π stacking are dominant forces that dictate the final crystal packing architecture.

In the crystal structure of 2-Methyl-N-p-tolylbenzamide , molecules are linked by intermolecular N—H⋯O hydrogen bonds, which form C(4) chains. These primary interactions are further supported by weaker C—H⋯O interactions and C—H⋯π contacts that involve both aromatic rings, creating a stable, three-dimensional network. Similarly, the isomeric compound 2-Methyl-N-o-tolylbenzamide features N—H⋯O hydrogen bonds that link molecules in a head-to-head fashion. This arrangement is reinforced by C—H⋯π interactions, leading to the formation of chains that pack in a herringbone pattern.

Table 2: Dominant Intermolecular Interactions in Aniline Derivatives

CompoundInteraction TypeDescription of MotifReference
2-Methyl-N-p-tolylbenzamideN—H⋯O Hydrogen BondsForms C(4) chains along the c-axis.
C—H⋯O InteractionsAugments the primary hydrogen-bonded chains.
C—H⋯π ContactsProvides further stabilization, involving both aromatic rings.
2-Methyl-N-o-tolylbenzamideN—H⋯O Hydrogen BondsLinks molecules into head-to-head chains.
C—H⋯π ContactsReinforces chain formation.
2,4,6-Trinitro-N-(m-tolyl)anilineN—H⋯O Intramolecular H-BondPresent in all conformers between the amine and a nitro group.

Polymorphism and its Influence on Solid-State Properties

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical phenomenon in materials science. These different forms arise from variations in molecular conformation (conformational polymorphism) or molecular packing (packing polymorphism). Aniline derivatives are known to exhibit this behavior, which can significantly influence properties like color, solubility, and stability.

A striking example is seen in 2,4,6-trinitro-N-(m-tolyl)aniline , a derivative that exhibits color polymorphism. This compound has been isolated in three different colored polymorphs: red, orange, and yellow. Detailed analysis revealed that the yellow polymorph is a conformational polymorph of the orange and red forms, while the latter two are packing polymorphs of each other. This means the yellow crystal contains molecules with a different shape (conformation) than those in the red and orange crystals, whereas the red and orange crystals contain the same molecular conformer but packed in different arrangements. The closely related 2,4,6-trinitro-N-(p-tolyl)aniline also displays color polymorphism, which in this case is due to packing differences.

Theoretical and Computational Chemistry Studies of 2 Methyl N P Tolyl Aniline

Molecular Dynamics (MD) Simulations

Intermolecular Interactions and Solvent Effects

The behavior of 2-Methyl-N-(p-tolyl)aniline in a condensed phase is governed by a complex interplay of intermolecular interactions and the surrounding solvent environment. Computational methods allow for a detailed examination of these phenomena at the molecular level.

Intermolecular Interactions: The non-covalent forces between molecules of this compound include van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the aromatic rings. Theoretical studies on similar aromatic amines, such as 2-methylaniline, in binary mixtures reveal the presence of specific interactions that can lead to the formation of charge-transfer complexes. researchgate.net In these complexes, one molecule acts as an electron donor and another as an electron acceptor. researchgate.net Computational models can quantify the energetic contributions of these different interactions. For instance, studies on aniline (B41778) have utilized quantum mechanical methods to investigate π-π stacking energies, finding significant differences between various stacked configurations. ikm.org.my For this compound, density functional theory (DFT) can be used to calculate the binding energies and geometries of molecular dimers, parsing the contributions from electrostatic, dispersion, and induction forces.

Table 1: Hypothetical Interaction Energy Components for a this compound Dimer (kJ/mol)
Interaction TypeParallel-Displaced GeometryT-Shaped Geometry
Electrostatic-12.5-15.0
Dispersion-25.0-18.5
Induction-4.5-6.0
Total Interaction Energy -42.0 -39.5

Solvent Effects: The polarity of the solvent can significantly influence the properties and reactivity of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. Studies on N-substituted anilines have shown that solvent shifts of spectroscopic frequencies, like the N-H stretching frequency in infrared spectra, are complex and depend on both steric and electronic properties of the molecule. researchgate.net Theoretical calculations can predict how properties such as the dipole moment, polarizability, and electronic absorption spectra of this compound change in response to solvents of varying polarity. nih.gov For example, a solvent with a high dielectric constant is expected to stabilize charge separation, potentially leading to a bathochromic (red) shift in the UV-Vis absorption spectrum. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is an indispensable tool for mapping the potential energy surface (PES) of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. nih.gov This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

For reactions involving this compound, such as N-arylation or oxidation, computational methods can provide insights that are difficult to obtain experimentally. acs.org High-level quantum chemical methods like Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) and coupled-cluster theory (e.g., CCSD(T)) are used to optimize the geometries of stationary points on the PES and calculate their energies with high accuracy. nih.govbohrium.com

A typical computational workflow involves:

Locating Stationary Points: Algorithms are used to find the minimum-energy structures of reactants, products, and any intermediates.

Searching for Transition States (TS): Specialized algorithms are employed to locate the first-order saddle point on the PES that represents the transition state between two minima.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations can be run to confirm that a given TS connects the intended reactant and product.

Computational studies on analogous reactions, such as the Ni-catalyzed cyclization of related compounds, demonstrate that the activation barriers for different potential pathways can be calculated to determine the most favorable mechanism. researchgate.net The difference in calculated activation free energies (ΔG‡) can explain the observed product selectivity. researchgate.net

Table 2: Hypothetical Calculated Energies for a Reaction Step Involving this compound
SpeciesDescriptionRelative Energy (kJ/mol)Number of Imaginary Frequencies
RReactants0.00
TS1Transition State+85.21
I1Intermediate+15.60
TS2Transition State+110.51
PProducts-25.80

This table provides a hypothetical energy profile for a multi-step reaction. The relative energies indicate the thermodynamic and kinetic favorability of each step, while the number of imaginary frequencies confirms the identity of each structure as a minimum (0) or a transition state (1).

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical tools that correlate the structural features of molecules with their physicochemical properties or activities, respectively. nih.gov In the context of material science, QSPR is used to predict physical properties like density, refractive index, solubility, and thermal stability, thereby accelerating the design of new materials with desired characteristics. mdpi.comresearchgate.net

The development of a QSPR model for this compound and related aromatic amines involves three main steps:

Data Set Collection: A database of molecules with experimentally measured values for the property of interest is compiled.

Descriptor Calculation: A large number of numerical descriptors that encode the structural, electronic, and topological features of each molecule are calculated. These can range from simple counts of atoms and bonds to complex quantum-chemical parameters. researchgate.net

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the property. mdpi.comresearchgate.net The model's predictive power is then rigorously validated using internal and external test sets.

For aromatic amines, QSPR models have been successfully developed to predict properties like density, where descriptors related to molecular weight, molecular volume, and hydrogen bonding capacity were found to be important. nih.gov A similar approach could be used to predict the material properties of polymers or copolymers derived from this compound, such as those used in conductive coatings. mdpi.com

Table 3: Hypothetical QSPR Model for Predicting a Material Property of Aromatic Amines
CompoundMolecular Weight ( g/mol )LogPMolar RefractivityPredicted Property (e.g., Refractive Index)
Aniline93.130.9030.551.585
o-Toluidine107.151.3835.181.571
This compound 211.30 3.85 70.25 1.628
Diphenylamine (B1679370)169.223.5055.481.615

This table illustrates a simplified QSPR model. A mathematical equation derived from a larger dataset would use descriptor values (like Molecular Weight, LogP, Molar Refractivity) to calculate a predicted property for compounds like this compound.

Applications of 2 Methyl N P Tolyl Aniline in Advanced Materials and Catalysis

Precursors in Polymer Chemistry

As a substituted aniline (B41778) derivative, 2-Methyl-N-(p-tolyl)aniline can be employed as a monomer for the synthesis of functional polymers. These polymers often exhibit modified properties compared to the parent polyaniline, such as improved solubility and processability, which are critical for practical applications.

Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility in common organic solvents. nii.ac.jprroij.com To overcome this, derivatives are created by copolymerizing aniline with substituted anilines or by polymerizing substituted monomers directly. rroij.comresearchgate.net The inclusion of substituents like the methyl groups present in this compound can significantly alter the final polymer's characteristics.

The synthesis of such polymers is typically achieved through chemical or electrochemical oxidative polymerization. nii.ac.jpresearchgate.net In chemical polymerization, an oxidant like ammonium (B1175870) persulfate (APS) is commonly used in an acidic medium to initiate the process. rroij.comnih.gov The presence of the methyl group on the aniline ring, as in the case of poly(2-methylaniline), has been shown to increase the polymer's solubility. rroij.com However, this often comes at the cost of reduced electrical conductivity due to the steric hindrance caused by the substituent, which can disrupt the planarity of the polymer backbone and impede charge transport. rroij.com For instance, studies on copolymers of aniline and 2-methylaniline have shown that a higher molar ratio of 2-methylaniline leads to decreased conductivity. rroij.com

The properties of these polymers are heavily influenced by the monomer structure and polymerization conditions.

PolymerTypical Synthesis MethodKey Substituent EffectConductivity TrendSolubility Trend
Polyaniline (PANI)Oxidative PolymerizationNone (Parent Polymer)HighLow
Poly(2-methylaniline)Oxidative Polymerization nih.govSteric hindrance from ortho-methyl groupLower than PANI rroij.comHigher than PANI rroij.com
Copolymers of Aniline and 2-MethylanilineOxidative Copolymerization rroij.comProperties are intermediate, depending on monomer ratioDecreases with increasing 2-methylaniline content rroij.comIncreases with increasing 2-methylaniline content rroij.com

The enhanced solubility and processability of polyaniline derivatives derived from monomers like this compound make them suitable for a range of applications in organic electronics where solution-based fabrication is required. nii.ac.jp Conducting polymers are integral components in devices such as photovoltaics, microelectronics, sensors, and anti-static coatings. rroij.com While N-substitution on the aniline nitrogen can lower conductivity, ring-substituted derivatives remain promising. researchgate.net

The ability to form uniform thin films is crucial for creating efficient electronic devices. The improved solubility of polymers incorporating 2-methylaniline units facilitates this process. nih.gov These polymer films have been investigated for use in chemical sensors, demonstrating high sensitivity to substances like moisture and ammonia (B1221849). nih.gov The electronic and optical properties, such as the absorption spectra, can be tuned by the choice of substituents on the aniline monomer, which affects the conformation and electronic structure of the polymer backbone. rroij.com

Ligands in Metal Coordination Chemistry and Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. This ability allows it to function as a ligand in organometallic complexes, which can then be utilized as catalysts for a variety of organic transformations.

Palladium complexes featuring aniline-type ligands are of significant interest due to their catalytic activity. nih.govnih.gov The synthesis of such complexes often involves the reaction of a palladium precursor, like [Pd(CH3CN)2Cl2], with the aniline derivative ligand. researchgate.net The resulting complexes, particularly with Pd(II), often exhibit a square planar geometry, with the nitrogen atoms of the aniline ligands and two chloride ions coordinating to the central palladium atom. nih.govresearchgate.net

The structure of these complexes has been confirmed through techniques such as X-ray crystallography. researchgate.net For example, in a related complex, dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II), the Pd-NH2 bond length was found to be 2.040 (2) Å, which is slightly shorter than the mean value observed in other palladium-aniline derivative complexes. nih.goviucr.org The aniline-type ligand plays a crucial role in stabilizing the metal center, which is a key feature for designing effective precatalysts. nih.gov

Complex TypeMetal CenterTypical GeometrySynthesis RouteCharacterization Methods
[(Aniline-derivative)PdCl2]Palladium(II)Square Planar nih.govresearchgate.netReaction of Pd precursor with aniline ligand researchgate.netX-ray Crystallography, NMR, FTIR researchgate.netresearchgate.net
[(Aniline-derivative)2M(X)2]Co(II), Ni(II), Cu(II), Zn(II)Octahedral or Square Planar mdpi.comReaction of metal salt with aniline ligand rsc.orgElemental Analysis, UV-Vis, Magnetic Susceptibility mdpi.comejons.org

Palladium complexes bearing N-heterocyclic carbene (NHC) and aniline-based ligands have emerged as highly active precatalysts for cross-coupling reactions. nih.gov These reactions are fundamental methods for constructing complex organic molecules. nih.gov The use of well-defined Pd(II) precatalysts stabilized by aniline ligands allows for efficient and operationally simple protocols. nih.gov

These catalytic systems have demonstrated high efficacy in Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions. nih.govwesleyan.edu For example, [(IPr)PdCl2(aniline)] complexes are effective in the Suzuki-Miyaura coupling of aryl chlorides and the Buchwald-Hartwig amination of aryl halides. nih.gov The choice of the specific aniline ligand can be used to fine-tune the catalyst's reactivity for challenging transformations. nih.gov Palladium complexes with related Schiff base ligands have also been proposed as excellent catalysts for Suzuki-Miyaura and Heck coupling reactions. sciensage.info

Reaction TypeCatalyst SystemSubstratesKey Finding
Suzuki-Miyaura (C-C Coupling)[(NHC)PdCl2(aniline)] nih.govAryl Chlorides, Arylboronic acidsHighly active and stable precatalyst system. nih.gov
Buchwald-Hartwig (C-N Coupling)[(NHC)PdCl2(aniline)] nih.govAryl Halides, AminesDemonstrates the capacity of these catalysts in N-C coupling at high temperatures. nih.gov
Heck Coupling (C-C Coupling)Palladium complexes with Schiff base ligands sciensage.infoAryl Halides, AlkenesProposed as a potential application for novel palladium complexes. sciensage.info

The this compound ligand influences the catalytic cycle in several ways:

Stability : Aniline and its derivatives act as stabilizing "throw-away" ligands for Pd(II) precatalysts. nih.gov They occupy a coordination site, creating a stable, well-defined, and often air- and moisture-stable complex that can be easily handled. nih.gov This precatalyst then activates under the reaction conditions to generate the active catalytic species.

Activation and Reactivity : The electronic properties of the aniline ligand can modulate the reactivity of the metal center. Electron-donating groups, such as the methyl groups on the this compound ligand, can increase the electron density on the palladium, which may facilitate the initial oxidative addition step. Conversely, the steric bulk of the ligand, particularly the ortho-methyl group, can promote the final reductive elimination step, which releases the product and regenerates the catalyst.

Selectivity : In reactions like the C-H functionalization of anilines, the ligand framework is crucial for directing the reaction to a specific position on the substrate. For instance, specialized S,O-ligands have been used with palladium to achieve perfect para-selectivity in the C-H alkynylation of aniline derivatives. nih.gov While the aniline itself is the substrate in this case, it highlights the principle that ligands control selectivity. The steric and electronic profile of a ligand like this compound can create a specific coordination environment that favors one reaction pathway or product over others.

Mechanistic studies on related systems have shown that for C-N coupling reactions, the resting state of the catalyst can be a complex where a base is bound to the palladium center, and the reaction can even be inhibited by excess base. mit.edu The design of the ligand is therefore critical to balance stability with high catalytic turnover.

Dye and Pigment Chemistry (e.g., in polymorphic dyes)

Aniline and its derivatives, including toluidines, are foundational precursors in the synthesis of a vast array of dyes and pigments. echemi.com The chemical reactivity of these aromatic amines allows for the creation of diverse color palettes. Historically, mixtures of aniline and toluidine isomers (o- and p-toluidine) were essential in producing iconic synthetic dyes such as Mauveine and Magenta. nih.gov The manufacturing of Safranine T, for instance, involves the oxidation of a mixture containing o-toluidine. nih.gov More broadly, aniline derivatives are crucial for producing azo dyes, which are noted for their intense colors and relative ease of manufacture. researchgate.netvernier.com

A significant area of research within dye chemistry is the phenomenon of polymorphism, where a single chemical compound can crystallize into multiple distinct forms, each exhibiting different physical properties, including color. researchgate.netuc.pt While research on this compound itself is specific, extensive studies on its close analogues, such as N-picryl-toluidine derivatives, highlight the role of molecular structure in creating color polymorphs.

One such analogue, 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA), a compound made from a picryl moiety and a toluidine ring, demonstrates pronounced color polymorphism. uc.ptbohrium.com Researchers have successfully synthesized and characterized three different polymorphs of TMA, which present as red, orange, and yellow crystals. uc.pt The color differences arise from variations in the molecular conformation and intermolecular packing within the crystal lattice. uc.pt The yellow polymorph is identified as a conformational polymorph of the orange and red forms, while the latter two are packing polymorphs. uc.pt This phenomenon is attributed to factors like intramolecular hydrogen bonding and the relative orientation of the molecule's ring moieties. uc.pt

Table 1: Polymorphic Forms of the Analogous Compound 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA) uc.ptbohrium.com
PolymorphObserved ColorPolymorphic TypeKey Structural Characteristic
TMA Form IRedPacking PolymorphDistinct intermolecular arrangement compared to the orange form.
TMA Form IIOrangePacking PolymorphObtained directly from the primary synthesis procedure.
TMA Form IIIYellowConformational PolymorphDifferent molecular conformation (spatial arrangement of atoms) compared to the red and orange forms.

Chemical Sensors and Probes Development

The unique electronic properties of aniline-based compounds make them suitable for use in chemical sensors and probes. Polyaniline (PAni), a conductive polymer, is a well-studied material in this domain. Its conductivity is sensitive to the presence of certain chemical species, allowing it to function as an active sensing layer.

For example, a chemical sensor for detecting gaseous formaldehyde (B43269) has been developed using a composite film of polyaniline and fluoral-p. researchgate.net In this system, formaldehyde reacts specifically with fluoral-p to produce ammonia. researchgate.net The polyaniline layer, which is sensitive to ammonia, then registers a change in its electrical conductivity, providing a measurable signal for the presence of formaldehyde. researchgate.net This demonstrates how aniline-based polymers can be integrated into devices that translate a specific chemical reaction into an electronic signal.

Furthermore, aniline derivatives are targets in the development of luminescent probes. Research has shown that certain crystalline host materials can exhibit multi-color photoluminescence when they incorporate different aniline derivatives into the voids of their crystal structure. researchgate.net This "turn-on" luminescence response can be highly selective, where the material only emits light upon exposure to specific aniline vapors. researchgate.net This principle forms the basis for developing sensitive and selective probes for detecting aniline-based compounds in various environments.

Table 2: Aniline Derivatives in Chemical Sensor Applications
Sensing Material/SystemTarget AnalyteDetection PrincipleReference
Polyaniline / Fluoral-P Composite FilmGaseous FormaldehydeThe reaction of formaldehyde with fluoral-p produces ammonia, which alters the electrical conductivity of the polyaniline film. researchgate.net
Crystalline Host Material (e.g., [Au(dppba)]2)Aniline Derivative VaporsIncorporation of aniline derivatives into crystal voids induces a "turn-on" photoluminescent response. researchgate.net

Components in Photoluminescent Materials

Secondary arylamines, the class of compounds to which this compound belongs, are recognized as important building blocks for small molecule semiconductors. tcichemicals.com These materials are critical components in the fabrication of organic electronics, particularly organic light-emitting diodes (OLEDs). The structure of diarylamines provides the necessary electronic properties for charge transport and luminescence, which are the fundamental processes behind OLED operation.

The photoluminescent properties of materials can be tuned by incorporating aniline derivatives. Studies have demonstrated that certain host-guest systems, where aniline derivatives act as the "guest" molecules within a crystalline "host," display tunable optical and photoluminescent properties. researchgate.net The interaction between the host and the specific aniline derivative can alter the electronic structure of the material, leading to changes in the color and intensity of the emitted light. For instance, one system exhibits multi-color photoluminescence specifically upon the inclusion of various aniline derivatives within its crystal lattice. researchgate.net This tunability is essential for creating materials for full-color displays and specialized lighting applications.

The utility of compounds like this compound and its isomers (e.g., 2-Methyl-N-(m-tolyl)aniline) as "small molecule semiconductor building blocks" underscores their role in creating the next generation of photoluminescent and electronic materials. tcichemicals.com

Table 3: Role of Aniline Derivatives in Photoluminescent Materials
Material TypeRole of Aniline DerivativeObserved Property / ApplicationReference
Small Molecule SemiconductorsCore structural building block (e.g., secondary arylamines).Used in the fabrication of organic electronics like OLEDs. tcichemicals.com
Host-Guest Crystalline SystemsGuest molecule incorporated into crystal voids.Tunable, multi-color photoluminescence depending on the specific aniline derivative incorporated. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 2 Methyl N P Tolyl Aniline

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components of a mixture. For a compound like 2-Methyl-N-(p-tolyl)aniline, various chromatographic methods offer distinct advantages in terms of resolution, speed, and applicability.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of aromatic amines. The technique is particularly suitable for non-volatile or thermally sensitive compounds. In the analysis of aniline (B41778) derivatives, reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

Method development for a compound like this compound would involve optimizing the column, mobile phase composition, and detector to achieve satisfactory separation and sensitivity. jst.go.jp For instance, a C18 column is often effective for separating aromatic compounds. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape and resolution. sielc.comd-nb.info Detection is commonly performed using a photo-diode array (PDA) or a standard UV detector set at a wavelength where the analyte exhibits maximum absorbance. jst.go.jpnih.gov The linearity of the detector response to concentration is a key factor in quantification, with studies on related compounds showing high correlation coefficients (R² > 0.999) over a defined concentration range. nih.gov

Table 1: Illustrative HPLC Parameters for Aniline Derivative Analysis

ParameterConditionReference
ColumnLiChrospher RP-18 (100 x 4.6 mm, 5.0 µm) japsonline.com
Mobile PhaseA: Acetonitrile B: 0.01 M Ammonium (B1175870) Acetate Buffer japsonline.com
ElutionGradient japsonline.com
DetectorUV or Photo-Diode Array (PDA) jst.go.jp
Wavelength190 nm (for N-methylaniline) nih.gov

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. Given the nature of this compound, GC is a highly suitable method for its determination. epa.gov The U.S. Environmental Protection Agency (EPA) provides standardized methods, such as Method 8131, for the analysis of aniline and its derivatives in various environmental samples. epa.govepa.gov

In a typical GC analysis, the sample is injected into a heated inlet, where the compound is vaporized and then carried by an inert gas (e.g., hydrogen or helium) through a capillary column. d-nb.info The separation is based on the differential partitioning of the analyte between the carrier gas and a stationary phase coated on the column wall. Fused silica capillary columns, such as a DB-1MS, are commonly used for separating aniline compounds. google.comresearchgate.net For enhanced selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can be utilized, which minimizes the potential for false positives. epa.gov

Table 2: Typical GC System Configuration for Aniline Analysis

ParameterConditionReference
ColumnDB-1MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm) google.com
Carrier GasHydrogen or Helium d-nb.info
Injector Temperature180°C d-nb.info
Oven ProgramStart at 70°C, ramp to 150°C at 3°C/min, then to 280°C at 10°C/min d-nb.info
DetectorNitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.gov

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. mdpi.com This technique is recognized for its high efficiency, speed, and reduced environmental impact due to lower consumption of organic solvents. mdpi.comresearchgate.net SFC separations are 3 to 5 times faster than HPLC. researchgate.net

SFC is well-suited for analyzing a broad range of compounds, from non-polar to polar. mdpi.com The analysis of a moderately polar compound like this compound would typically be performed in a normal-phase mode using a polar stationary phase, such as silica, aminopropyl, or cyanopropyl-bonded silica. mdpi.com To enhance elution strength and improve peak shape, the supercritical CO₂ is often mixed with a polar organic modifier, like methanol. researchgate.netuva.es The unique properties of the supercritical fluid mobile phase, such as low viscosity and high diffusivity, allow for rapid separations without significant loss of efficiency. researchgate.netnih.gov

Table 3: Key Components and Parameters in SFC

Component/ParameterDescriptionReference
Mobile PhaseSupercritical Carbon Dioxide (CO₂) mdpi.com
ModifierPolar organic solvents like Methanol or Isopropanol to increase elution strength. researchgate.netnih.gov
Stationary PhasePolar columns (e.g., silica, aminopropyl, diol) are common. mdpi.comnih.gov
TemperatureAffects fluid density and solvating power; typically 20-60°C. nih.gov
BackpressureMaintains the supercritical state of the mobile phase; typically 100-150 bar. nih.gov

Coupled Analytical Techniques

To achieve higher levels of certainty in compound identification and to detect analytes at trace levels, chromatographic systems are often coupled with mass spectrometers. This hyphenation combines the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the identification and quantification of volatile organic compounds. researchgate.net After components are separated by the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries. epa.gov

For trace analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. researchgate.netchromatographyonline.com Instead of scanning the entire mass range, the instrument focuses on specific characteristic ions of the target analyte. This approach significantly increases sensitivity and reduces background noise, enabling the detection and quantification of compounds at very low concentrations, such as the parts-per-million (ppm) level. researchgate.netchromatographyonline.com Studies on methyl aniline compounds in gasoline have demonstrated detection limits as low as 1.0 mg/L using this method. researchgate.net

Table 4: GC-MS Parameters for the Analysis of Methyl Anilines

ParameterConditionReference
Separation ColumnDB-1MS (30 m x 0.25 mm x 0.25 µm) google.com
Sample PreparationLiquid-liquid extraction with an acidic solution, followed by re-extraction into methylene chloride. google.comresearchgate.net
Ionization ModeElectron Ionization (EI)Generic
Detection ModeScan (for identification) or Selected Ion Monitoring (SIM) (for trace quantification) researchgate.netchromatographyonline.com
Transfer Line Temp.300°C d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for analyzing complex mixtures and quantifying trace-level analytes that are not amenable to GC. nih.govresearchgate.net The technique couples the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This is particularly valuable for analyzing samples where the matrix is complex, as the mass spectrometer can selectively detect the target compound while ignoring interfering matrix components. nih.gov

In LC-MS/MS, after separation on the LC column, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). d-nb.infonih.gov The first mass spectrometer (MS1) selects the precursor ion of the target analyte. This ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for quantification at very low levels. lcms.cz For instance, LC-MS/MS methods have been developed for genotoxic impurities like 2-Methyl-6-nitro aniline with limits of quantification (LOQ) as low as 0.1 µg/ml. japsonline.com The high sensitivity of LC-MS/MS makes it a superior choice over standard HPLC-UV for trace analysis. japsonline.com

Table 5: Illustrative LC-MS/MS Method Parameters

ParameterConditionReference
LC ColumnKinetex C18 (100 x 2.1 mm, 1.7 µm) lcms.cz
Mobile PhaseA: Water with 0.1% Formic Acid B: Methanol or Acetonitrile d-nb.infolcms.cz
Ionization SourceElectrospray Ionization (ESI), positive mode d-nb.info
MS DetectionTandem Quadrupole (MS/MS) researchgate.net
Acquisition ModeMultiple Reaction Monitoring (MRM) d-nb.infolcms.cz

Due to a lack of specific research data on the application of hyphenated spectroscopic and electrochemical methods for the analysis of this compound, a detailed article with research findings and data tables as requested cannot be generated at this time.

Extensive searches for analytical methodologies concerning "this compound" did not yield specific studies employing Gas Chromatography-Infrared Spectroscopy (GC-IR), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), or dedicated electrochemical methods for its detection and quantification. The available scientific literature focuses on general principles of these techniques or their application to other, structurally related aniline derivatives.

To fulfill the request with the required level of scientific accuracy and detail, specific experimental data, such as retention times, spectral data, voltammetric responses, limits of detection, and quantification ranges directly pertaining to this compound, would be necessary. Without such dedicated research, generating the requested content would be speculative and would not meet the required standards of a scientifically accurate and authoritative article.

Environmental Fate and Degradation Studies of 2 Methyl N P Tolyl Aniline

Photodegradation Pathways and Kinetics

The photodegradation of 2-Methyl-N-(p-tolyl)aniline in the environment is anticipated to be a significant transformation process, particularly in aquatic systems and on surfaces exposed to sunlight. Studies on the parent compound, diphenylamine (B1679370), show that it has very low persistence in direct water photolysis experiments. wikipedia.org The rate of indirect photooxidation in the atmosphere, mediated by hydroxyl radicals, is estimated to be rapid, with a half-life of approximately 1.9 hours. nih.gov

In aqueous solutions, the photocatalytic degradation of analogous compounds like aniline (B41778) has been shown to follow pseudo-first-order kinetics. For instance, the degradation of aniline using CuO nanoparticles under UV irradiation fits the Langmuir-Hinshelwood kinetic model, with the apparent rate constant (k_app) decreasing as the initial concentration of the compound increases. iwaponline.com The pH of the solution is a critical factor, with optimal degradation of aniline observed around pH 7. iwaponline.com

The photocatalytic degradation of diphenylamine has also been investigated, with studies showing that the process can be enhanced by the presence of catalysts such as TiO2 or ZnO. The degradation efficiency is influenced by parameters like catalyst dosage, initial pollutant concentration, and pH. researchgate.net While specific kinetic data for this compound is not available, the table below, based on data for aniline, illustrates the typical relationship between initial concentration and degradation rate constants in photocatalytic processes.

Table 1: Apparent Rate Constants for the Photocatalytic Degradation of Aniline

Initial Concentration (mg/L) k_app (min⁻¹)
50 0.029
100 0.024
150 0.019
200 0.017
250 0.016

Data derived from studies on aniline degradation with CuO nanoparticles and is intended to be illustrative for a related compound. iwaponline.com

The primary photodegradation pathway for N-arylanilines likely involves the formation of radical cations, leading to subsequent oxidation and cleavage of the molecule. For diphenylamine, oxidation can lead to the formation of a diphenylamino radical. nih.gov

Biodegradation Mechanisms in Environmental Matrices

Biodegradation is a crucial mechanism for the removal of this compound from soil and aquatic environments. Studies on diphenylamine have demonstrated its susceptibility to microbial degradation. Several bacterial strains, including Pseudomonas putida, have been shown to utilize diphenylamine as a sole source of carbon and nitrogen. nih.gov The degradation of diphenylamine in these organisms proceeds through the formation of intermediates such as aniline and catechol. nih.gov

The biodegradation of diphenylamine has been found to follow first-order kinetics in bioreactor experiments, with a reported rate constant (k₁) of 0.54 d⁻¹ and a corresponding half-life of 1.40 days. tandfonline.com The rate of biodegradation can be influenced by the initial concentration of the compound and the presence of co-substrates, although in some studies, the addition of glucose did not significantly affect the degradation rate. tandfonline.comcapes.gov.br

The proposed microbial degradation pathway for diphenylamine, which can be extrapolated to this compound, involves the initial cleavage of the molecule to form aniline and a corresponding cresol. These intermediates are then further degraded, typically via catechol, which then undergoes ring cleavage. tandfonline.com

Table 2: Kinetic Data for the Biodegradation of Diphenylamine

Parameter Value Reference
Biodegradation Rate Constant (k₁) 0.54 d⁻¹ tandfonline.com
Half-life (t½) 1.40 days tandfonline.com

Data from bioreactor experiments with Pseudomonas species and activated sludge cultures.

Chemical Oxidation and Reduction Processes in Natural Systems

Chemical oxidation can contribute significantly to the transformation of this compound in the environment. Advanced oxidation processes (AOPs) involving strong oxidizing agents like persulfate have been shown to effectively degrade diphenylamine in aqueous solutions. The degradation of diphenylamine by persulfate follows pseudo-first-order kinetics. nih.gov The reaction rate is influenced by temperature, pH, and the presence of catalytic ions. nih.gov An increase in temperature and persulfate concentration accelerates the degradation, while an increase in pH or ionic strength can decrease the rate. nih.gov

The oxidation of diphenylamine can also be initiated by other oxidants such as ozone and enzymes like laccase. nih.govnih.gov The initial step in the oxidation of diphenylamine is often the formation of the diphenylamino radical. nih.gov In natural systems, manganese oxides and other mineral surfaces can potentially catalyze the oxidation of aniline derivatives.

While information on the chemical reduction of this compound in the environment is limited, it is plausible that under anaerobic conditions, such as in anoxic sediments, reductive transformations could occur.

Sorption and Mobility in Soil and Aquatic Environments

The mobility of this compound in the environment is largely controlled by its sorption to soil and sediment particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. For diphenylamine, the estimated Koc is 1,900, which suggests that it is expected to have low mobility in soil. nih.gov

The sorption of ionizable organic compounds like this compound is significantly influenced by soil pH and organic matter content. nih.govecetoc.org As an amine, the compound will be protonated at acidic pH, forming a cation that can be strongly sorbed to negatively charged soil colloids through electrostatic interactions. ecetoc.org At higher pH values, the neutral form will dominate, and sorption will be primarily driven by partitioning into soil organic matter.

The Freundlich isotherm is often used to describe the sorption of organic compounds in soil. This model relates the amount of sorbed compound to the concentration in the aqueous phase. While specific sorption isotherms for this compound are not available, the data for other ionizable organic compounds indicate that the Freundlich exponent (n) is often less than 1, signifying that the sorption coefficient decreases as the amount of the sorbed compound increases. nih.gov

Table 3: Estimated Soil Sorption and Mobility for Diphenylamine

Parameter Value Implication Reference
Log Kow 3.50 Moderate potential for bioaccumulation nih.gov
Koc 1,900 Low mobility in soil nih.gov

Data for diphenylamine, a close structural analog.

Identification and Characterization of Environmental Transformation Products

The environmental degradation of this compound is expected to generate a number of transformation products. Based on studies of diphenylamine, the primary transformation products are likely to be hydroxylated and cleaved derivatives.

During biodegradation, the initial cleavage of the diphenylamine molecule yields aniline and catechol. nih.gov Therefore, for this compound, the expected initial products would be p-toluidine (B81030) and 2-methylaniline, which would then be further metabolized.

In chemical oxidation processes, a variety of intermediates can be formed. The degradation of diphenylamine by persulfate has been shown to produce N-phenyl-p-benzoquinoneimine, which is a common intermediate in the oxidation of diphenylamines. nih.gov Further oxidation can lead to the formation of smaller organic acids. nih.gov The laccase-catalyzed oxidation of diphenylamine has been reported to yield an oxygenated quinone-like product. nih.gov

Future Directions and Emerging Research Avenues for 2 Methyl N P Tolyl Aniline Research

Development of Novel and More Sustainable Synthetic Routes

The primary route to synthesizing 2-Methyl-N-(p-tolyl)aniline is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. While highly effective, traditional methods often rely on precious metal catalysts, hazardous solvents, and stoichiometric amounts of strong bases, presenting environmental and cost challenges. acsgcipr.org Future research is intensely focused on developing greener and more sustainable synthetic protocols.

Emerging strategies include:

Precious-Metal-Free Catalysis: The high cost and toxicity of palladium have spurred research into catalysts based on more abundant and benign metals like copper and iron. chemistryviews.orgresearchgate.net Copper-catalyzed Ullmann-type couplings or reductive cross-couplings using nitroarenes as starting materials are promising alternatives that can operate under milder conditions. chemistryviews.orgresearchgate.net

Photocatalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C–N bonds under ambient temperature and pressure. rsc.org This approach can utilize organic dyes or simple metal complexes as catalysts, activated by low-energy light, thereby reducing the energy consumption and environmental impact of the synthesis. princeton.edunih.gov The use of red or near-infrared light is being explored to improve scalability by increasing light penetration and minimizing side reactions. nih.govresearcher.life

Green Solvents and Reaction Media: A significant push is being made to replace hazardous solvents like toluene (B28343) and 1,4-dioxane (B91453). acsgcipr.org Research has identified more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE). nsf.gov Furthermore, catalytic systems that operate efficiently in water using micellar technology represent a major advance in green chemistry for this class of reactions. rsc.org

Mechanochemistry: Solvent-free or liquid-assisted grinding (LAG) methods are being investigated to reduce waste and energy usage. thieme-connect.de Mechanochemical activation can promote reactions between solid-state reactants, often leading to shorter reaction times and different selectivity compared to solution-based methods. thieme-connect.de

Alternative Starting Materials: To improve atom economy and reduce reliance on pre-functionalized aryl halides, routes using nitroarenes, anilines, and even cyclohexanones through acceptorless dehydrogenative aromatization are being developed. nih.govnih.govresearchgate.net

Table 1: Comparison of Synthetic Routes for Diarylamines
MethodCatalystSolventsSustainability AdvantagesChallenges
Traditional Buchwald-Hartwig Palladium complexesToluene, DioxaneHigh yields, broad scopePrecious metal, hazardous solvents, strong base
Copper-Catalyzed Coupling Copper salts/complexesAcetonitrile (B52724), TolueneAbundant metal, lower costMay require higher temperatures or specific ligands
Photoredox Catalysis Organic dyes, Ir/Ru/Os complexesAcetonitrile, DMFMild conditions (RT), low energyCatalyst cost (for Ir, Ru, Os), scalability of light penetration
Aqueous Micellar Catalysis Palladium complexes with specific ligandsWaterEliminates organic solvents, enhanced safetyRequires surfactant, potential for mass transfer limitations
Mechanochemistry Palladium or other metalsSolvent-free or minimal LAGDrastically reduced solvent waste, faster reactionsScalability for industrial production, monitoring challenges

Exploration of its Role in Advanced Functional Materials with Tunable Properties

Diarylamines are critical components in organic electronics due to their excellent electron-donating and hole-transporting capabilities. acs.org The specific structure of this compound, with its asymmetric substitution, offers a unique platform for creating amorphous, thermally stable thin films, which is crucial for the longevity and performance of electronic devices. acs.org

Future research in this area will focus on:

Organic Light-Emitting Diodes (OLEDs): Diarylamine derivatives are widely used as hole-transport materials (HTMs) in OLEDs. researchgate.netcdnsciencepub.comnih.gov The steric hindrance provided by the ortho-methyl group in this compound can help prevent crystallization (morphological stability) and π-π stacking, which can be detrimental to device efficiency. nih.gov Research will involve incorporating this moiety into larger, more complex molecules to fine-tune the highest occupied molecular orbital (HOMO) energy levels for better charge injection and transport. acs.orgcdnsciencepub.com

Perovskite Solar Cells (PSCs): As in OLEDs, diarylamine-based molecules serve as efficient HTMs in PSCs, facilitating the extraction of positive charge carriers from the perovskite layer. The tunable electrochemical properties of derivatives of this compound will be explored to optimize the energy level alignment with the perovskite, thereby maximizing power conversion efficiency and stability.

Organic Photovoltaics (OPVs): In OPV devices, diarylamine units can be integrated into donor polymers or small molecules. Their strong electron-donating nature helps to control the electronic bandgap and morphology of the active layer, which are key determinants of device performance.

Chiral Optoelectronics: By introducing chirality, for instance, by linking the this compound unit to a chiral scaffold like a binaphthyl group, new materials for circularly polarized OLEDs (CP-OLEDs) can be developed. rsc.org These materials are highly sought after for applications in 3D displays and secure communications. rsc.org

Table 2: Potential Applications of this compound in Functional Materials
Application AreaRole of the Diarylamine UnitKey Tunable PropertiesDesired Outcome
OLEDs Hole-Transport Material (HTM)HOMO/LUMO energy levels, glass transition temperature (Tg), charge mobilityHigh efficiency, long operational lifetime, color purity
Perovskite Solar Cells Hole-Transport Material (HTM)Energy level alignment, hydrophobicity, thermal stabilityHigh power conversion efficiency, enhanced device stability
Organic Photovoltaics Electron-donor componentOptical bandgap, molecular packing, charge carrier mobilityEfficient charge separation and collection
CP-OLEDs Chiral HTM or emitter componentChiroptical response (glum), thermal stabilityDirect emission of circularly polarized light for 3D displays

Application in Emerging Catalytic Systems for Challenging Chemical Transformations

While this compound is typically the product of catalytic reactions, the diarylamine motif is fundamental to the structure of many high-performance ligands and organocatalysts. Future research will likely leverage this structural unit as a building block for new catalytic systems.

Key research avenues include:

Ligand Development for Cross-Coupling: The diarylamine framework is central to advanced ligands used in modern cross-coupling reactions, such as the Buchwald-type biarylphosphine ligands. nih.gov By functionalizing the aromatic rings of this compound with phosphine (B1218219) or N-heterocyclic carbene (NHC) groups, novel ligands can be synthesized. The steric and electronic properties conferred by the methyl groups can be exploited to create catalysts with unique reactivity and selectivity for challenging transformations.

Organocatalysis: Aniline (B41778) and its derivatives can function as nucleophilic catalysts in certain reactions, such as hydrazone formation. The basicity and nucleophilicity of the nitrogen atom in this compound could be harnessed in the design of new metal-free catalytic cycles for specific organic transformations.

Frustrated Lewis Pairs (FLPs): The sterically hindered environment around the nitrogen atom, particularly due to the ortho-methyl group, makes the diarylamine a potential candidate for use as the Lewis base component in an FLP. In combination with a bulky Lewis acid, these systems can activate small molecules like H₂, CO₂, and olefins for metal-free hydrogenations and other transformations.

Table 3: Potential Catalytic Applications of the Diarylamine Scaffold
Catalytic SystemRole of Diarylamine MoietyTarget Reaction TypePotential Advantage
Metal-Ligand Complex Backbone for phosphine or NHC ligandsCross-coupling (e.g., Suzuki, C-N)Enhanced stability, selectivity, and activity
Organocatalysis Nucleophilic catalystImine/hydrazone formation, condensationMetal-free, milder reaction conditions
Frustrated Lewis Pairs Sterically hindered Lewis baseHydrogenation, CO₂ reductionMetal-free activation of small molecules

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

For this compound, AI and ML can be applied to:

Synthesis Optimization: ML algorithms can analyze large datasets of reaction outcomes to predict the optimal conditions (catalyst, ligand, solvent, temperature) for synthesizing this compound and its derivatives. chemai.io This data-driven approach can significantly reduce the experimental effort required to maximize yield and minimize byproducts, particularly for complex reactions like Buchwald-Hartwig amination. technologynetworks.comchemai.io

Property Prediction: By training models on existing data, ML can rapidly and accurately predict the physicochemical and electronic properties of novel, yet-to-be-synthesized derivatives of this compound. nih.govnih.govaip.org This includes predicting HOMO/LUMO levels, absorption/emission spectra, and charge mobility, allowing for high-throughput virtual screening of candidates for materials applications. aip.orgaalto.fi

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be used to design new molecules based on the this compound scaffold. aip.orgpreprints.org By specifying desired properties (e.g., a specific HOMO level or high thermal stability), these models can propose novel structures that chemists can then synthesize, dramatically accelerating the materials discovery cycle. preprints.org

Table 4: AI and Machine Learning in this compound Research
AI/ML ApplicationMethodologyInput DataPredicted Output
Synthesis Optimization Regression Models, Bayesian OptimizationReactants, catalysts, ligands, solvents, temperatures, yieldsOptimal reaction conditions for maximum yield
Property Prediction Graph Neural Networks (GNNs), Kernel Ridge Regression (KRR)Molecular structure (SMILES, graph)HOMO/LUMO levels, bandgap, spectral properties, solubility
New Molecule Generation Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)A library of known diarylamines and desired property rangesNovel molecular structures with targeted functional properties

Investigation of Intermolecular Interactions and Self-Assembly for Supramolecular Chemistry

The way molecules interact with each other in the solid state dictates the properties of bulk materials. Understanding and controlling the intermolecular interactions of this compound is crucial for designing crystalline materials and supramolecular assemblies with desired functions.

Future research will investigate:

Hydrogen Bonding: The secondary amine (N-H) group is a classic hydrogen-bond donor. This interaction can direct the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice. The interplay between hydrogen bonding and other forces is a key area of study. nih.govunito.it

π-π Stacking: The two aromatic rings (phenyl and tolyl) can engage in π-π stacking interactions. The relative orientation of the rings (e.g., parallel-displaced vs. T-shaped) will be influenced by the steric bulk of the methyl groups and will significantly affect charge transport in the solid state. rsc.orgresearchgate.net The effect of hydrogen bonding on the strength of π-π stacking is a subtle but important phenomenon to explore. rsc.orgnih.gov

C-H···π Interactions: The methyl C-H bonds and the aromatic C-H bonds can act as weak hydrogen-bond donors, interacting with the electron-rich faces of the aromatic rings. These interactions play a critical role in the fine-tuning of molecular packing.

Crystal Engineering: By systematically modifying the structure of this compound, for example, by introducing additional functional groups capable of forming strong, directional interactions (like amides or carboxylic acids), researchers can engineer specific crystal packing motifs. This control over solid-state architecture is essential for creating materials with tailored optical or electronic properties.

Table 5: Key Intermolecular Interactions for this compound
Interaction TypeParticipating GroupsExpected Influence on Structure
N-H···π Amine N-H and aromatic ring faceCan influence ring conformation and packing
N-H···N/O Amine N-H with acceptor atoms (in co-crystals)Strong, directional interactions for crystal engineering
π-π Stacking Phenyl and tolyl ringsFormation of columnar structures; crucial for charge transport
C-H···π Methyl C-H and aromatic C-H with aromatic ringsFine-tunes molecular packing and stabilizes the crystal lattice
Van der Waals Forces Overall molecular frameworkContribute to the overall cohesive energy of the crystal

Q & A

Basic Question: What are the most common synthetic routes for 2-Methyl-N-(p-tolyl)aniline, and how are they validated?

Answer:
The primary method involves Buchwald-Hartwig coupling using nitroarenes as electrophiles and aryl amines. For example, Procedure C ( ) employs palladium catalysis to cross-couple 2-methylaniline derivatives with p-tolyl electrophiles, yielding 79% after silica gel chromatography . Validation relies on NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity and purity. Key spectral markers include aromatic proton resonances (δ 7.19–6.90 ppm) and methyl group signals (δ 2.33–2.27 ppm) .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what parameters should be prioritized?

Answer:

  • ¹H/¹³C NMR : Focus on aromatic proton splitting patterns (e.g., doublets at δ 7.10–7.19 ppm for para-substituted toluidine) and methyl group integration .
  • Mass Spectrometry (MS) : Confirm molecular weight via [M+H]⁺ peaks. For example, 4-isopropyl-N-(p-tolyl)aniline shows distinct MS profiles .
  • FTIR : Monitor N–H stretches (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

Basic Question: What are the primary applications of this compound in materials science?

Answer:
This compound serves as a hole-transport material in optoelectronics. Derivatives like MeTPA (4-methyl-N-phenyl-N-(p-tolyl)aniline) exhibit high fluorescence quantum yields (46.6–51.1%) and emission peaks at 474–488 nm, making them suitable for OLED-UVOPD devices . The methyl and p-tolyl groups enhance electron-donating capacity and thermal stability .

Advanced Question: How can reaction conditions be optimized in Buchwald-Hartwig coupling to improve yields of this compound?

Answer:

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for enhanced electron-deficient aryl coupling .
  • Solvent System : Toluene or dioxane at 80–100°C improves solubility of nitroarenes .
  • Purification : Gradient elution (hexane:ethyl acetate, 4:1) in flash chromatography minimizes byproducts .
  • Yield Analysis : Compare literature data (e.g., 79% vs. 81% in similar protocols) to identify optimal stoichiometry .

Advanced Question: How can isomers or byproducts arising from functionalization of this compound be resolved?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients to separate regioisomers (e.g., allylated derivatives in ) .
  • 2D NMR : NOESY or COSY correlations differentiate substituent positions in thio/seleno-aminated analogs .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in bulky derivatives like TAPC .

Advanced Question: What strategies address contradictions in reported spectral data or yields for this compound?

Answer:

  • Control Experiments : Replicate procedures with identical reagents (e.g., Sigma-Aldrich’s aniline vs. in-house synthesized) to trace purity issues .
  • Parameter Standardization : Normalize NMR acquisition parameters (e.g., 600 MHz vs. 400 MHz) to align chemical shift reporting .
  • Meta-Analysis : Compare yields across substrates (e.g., electron-rich vs. -poor aryl halides) to contextualize efficiency .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of aromatic amine vapors .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal to mitigate toxicity .

Advanced Question: How can computational methods aid in predicting the reactivity of this compound derivatives?

Answer:

  • DFT Calculations : Model transition states in Buchwald-Hartwig coupling to predict regioselectivity .
  • MD Simulations : Assess steric effects in bulky derivatives (e.g., TAPC) for OLED applications .
  • QSAR : Correlate substituent electronic profiles (Hammett σ values) with fluorescence properties .

Basic Question: What are the key challenges in scaling up the synthesis of this compound?

Answer:

  • Catalyst Cost : Pd-based catalysts require recycling or substitution with cheaper metals (e.g., Ni) .
  • Byproduct Management : Optimize column chromatography for large batches or switch to recrystallization .
  • Reagent Stability : Use stabilized aniline derivatives to prevent oxidation during storage .

Advanced Question: How does introducing electron-withdrawing/donating groups alter the properties of this compound?

Answer:

  • Fluorescence Tuning : Electron-withdrawing groups (e.g., –CN) redshift emission peaks, while –OCH₃ enhances quantum yield .
  • Redox Behavior : Cyclic voltammetry shows lowered HOMO levels with –CF₃, improving hole-transport efficiency .
  • Thermal Stability : Methyl groups increase decomposition temperatures (TGA data) compared to unsubstituted analogs .

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